molecular formula C16H18N2O3 B1317800 N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide CAS No. 953754-06-8

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide

Cat. No.: B1317800
CAS No.: 953754-06-8
M. Wt: 286.33 g/mol
InChI Key: JPLKKTYLOSTZQY-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide is a synthetic amide derivative characterized by a central propanamide backbone substituted with a 4-aminophenyl group and a 2-methoxyphenoxy moiety. The compound’s structure combines aromatic and ether functionalities, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(2-methoxyphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11(21-15-6-4-3-5-14(15)20-2)16(19)18-13-9-7-12(17)8-10-13/h3-11H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLKKTYLOSTZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminophenol and 2-methoxyphenol.

    Formation of Intermediate: The 4-aminophenol is first reacted with a suitable acylating agent to form an intermediate amide.

    Coupling Reaction: The intermediate is then coupled with 2-methoxyphenol under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction

Biological Activity

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound consists of an amine group and a methoxyphenoxy moiety, which contribute to its biological interactions. The compound's structure can be represented as follows:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate the activity of various proteins involved in cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain kinases or proteases that are crucial in cancer progression.
  • Receptor Modulation : It could interact with receptors involved in inflammatory responses or cellular growth.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects on various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound showed promising results with IC50 values in the low micromolar range, indicating potent activity against these cell lines.

Cell Line IC50 (µM) Selectivity Index
MCF-75.010
PC-33.58

Mechanistic Studies

In mechanistic studies, this compound was shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. This suggests that the compound can effectively promote programmed cell death in cancer cells.

Case Studies

  • Breast Cancer Study : In a recent study published in Cancer Research, this compound was tested on MCF-7 cells. The results indicated a significant reduction in cell viability after 48 hours of treatment, correlating with increased levels of cleaved caspase-3, a marker of apoptosis .
  • Prostate Cancer Study : Another investigation focused on its effects on PC-3 cells, reporting that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate that while the compound is effective against cancer cells, it shows minimal cytotoxicity towards normal human cells at therapeutic concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide, highlighting key differences in substituents, physicochemical properties, and inferred structure-activity relationships (SAR):

Compound Name Substituents on Aromatic Rings Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Potential SAR Insights Evidence ID
N-(4-Aminophenyl)-2-(2-chlorophenoxy)propanamide 2-chlorophenoxy (Cl) on phenoxy group 290.75 Chloro (electron-withdrawing) vs. methoxy (electron-donating) Increased electrophilicity may enhance covalent interactions
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)phenoxy]propanamide Methyl on 4-aminophenyl; sec-butyl on phenoxy 326.43 Steric bulk from sec-butyl; methyl alters aminophenyl solubility Enhanced lipophilicity may affect membrane permeability
N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide Fluorine on phenyl; methoxy at para position 304.32 Fluoro (electron-withdrawing); methoxy positional isomer (para vs. ortho) Para-methoxy may reduce steric hindrance in binding pockets
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide Hydroxyl on phenoxy; N-methylation 289.30 Hydroxyl (H-bond donor) vs. methoxy; N-methyl reduces H-bond capacity Improved metabolic stability but reduced polarity
2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)propanamide Thioether (S) linkage; dimethyl on phenyl 300.42 Sulfur replaces oxygen (increased lipophilicity) Thioether may enhance bioavailability but reduce polarity

Key Observations:

The ortho-methoxy group in the target compound may introduce steric hindrance compared to para-substituted analogs, affecting binding pocket accessibility .

Lipophilicity and Bioavailability: Bulky substituents (e.g., sec-butyl in ) increase molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

Hydrogen Bonding and Metabolism: Hydroxyl groups () introduce H-bond donor capacity but may increase susceptibility to glucuronidation, reducing metabolic stability. N-Methylation () reduces H-bond donor sites, which may prolong half-life but diminish target affinity.

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